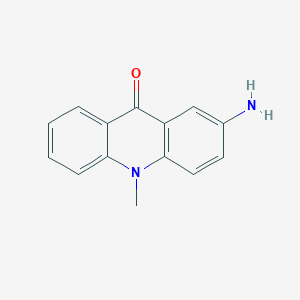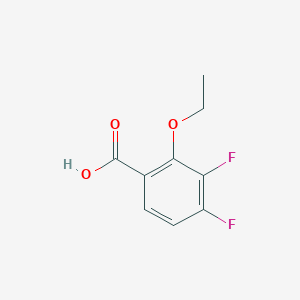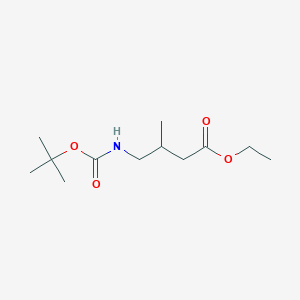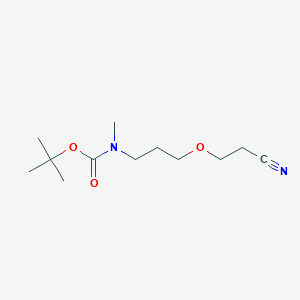
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two bromine atoms, a benzyloxy group, and an isobutyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene typically involves the bromination of a precursor compound followed by the introduction of the benzyloxy and isobutyl groups. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with the corresponding brominated benzene derivative in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoate derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the bromine atoms can produce the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Employed in the synthesis of hydroquinone derivatives and as a reagent in pharmaceutical research.
2-(Benzyloxy)ethanol: Utilized as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Benzyloxy)-1,3-dibromo-5-isobutylbenzene is unique due to the presence of both benzyloxy and isobutyl groups, which confer distinct chemical properties and reactivity. The dibromo substitution pattern also allows for selective functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C17H18Br2O |
|---|---|
Peso molecular |
398.1 g/mol |
Nombre IUPAC |
1,3-dibromo-5-(2-methylpropyl)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-12(2)8-14-9-15(18)17(16(19)10-14)20-11-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3 |
Clave InChI |
YALDQODDAHNKNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)








![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)


